molecular formula C12H10ClN5 B1366530 N-Benzyl-2-chloro-9H-purin-6-amine CAS No. 39639-47-9

N-Benzyl-2-chloro-9H-purin-6-amine

Cat. No. B1366530
CAS RN: 39639-47-9
M. Wt: 259.69 g/mol
InChI Key: IJKBYBPPNNHJSF-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-9H-purin-6-amine is a chemical compound with the CAS Number: 39639-47-9. It has a molecular weight of 259.7 and its IUPAC name is N-benzyl-2-chloro-9H-purin-6-amine .


Synthesis Analysis

The synthesis of N-Benzyl-2-chloro-9H-purin-6-amine involves a reaction of 2,6-dichloropurine with benzylamine and triethylamine in n-butanol. The mixture is stirred and heated at 60°C for 15 minutes. The resulting precipitate is filtered, washed with water and methanol, and air-dried overnight .


Molecular Structure Analysis

The InChI code for N-Benzyl-2-chloro-9H-purin-6-amine is 1S/C12H10ClN5/c13-12-17-10 (9-11 (18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H2,14,15,16,17,18) .


Physical And Chemical Properties Analysis

N-Benzyl-2-chloro-9H-purin-6-amine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at 2-8°C. Its purity is 95%. It has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .

Scientific Research Applications

Antitumor Agents

N-Benzyl-2-chloro-9H-purin-6-amine: derivatives have been synthesized and investigated for their potential role as antitumor agents. These compounds have shown promise in inducing apoptosis in cancer cell lines, suggesting their use as chemotherapy agents .

Apoptosis-Inducing Agents

The compound has been part of studies to develop new pharmacophore models for apoptosis-inducing agents in cancer therapy. This involves understanding the structural requirements for activity against specific cancer cell lines .

Pharmacophore Modelling

Research has utilized N-Benzyl-2-chloro-9H-purin-6-amine in pharmacophore modelling to identify key features like aromatic centers, hydrogen acceptor/donor centers, and hydrophobic areas that are consistent with cytotoxic activity .

Synthesis of Purine Derivatives

The compound serves as a starting material for the synthesis of various purine derivatives. These derivatives are then tested for different biological activities, including their role as antitumor agents .

Safety and Hazards

The safety information for N-Benzyl-2-chloro-9H-purin-6-amine indicates that it has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302 and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

N-benzyl-2-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKBYBPPNNHJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444807
Record name N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-chloro-9H-purin-6-amine

CAS RN

39639-47-9
Record name N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of the commercially available 2,6-dichloropurine (3) with benzylamine gave 2-chloro-6-benzylaminopurine (4) using a reported procedure. Under our conditions, the reaction was complete in 15 min at 60° C. instead of the reported time of 3 h at 110° C. Propargylation of compound 4 using propargyl bromide in DMSO under mild conditions gave 2-chloro-6-benzylamino-9-(2-propynyl) purine (5) regioselectively in high yield. The Cu(I) catalyzed azide-alkyne click reaction (the Sharpless-Huisgen 1,3-dipolar cycloaddition) of the alkyne 5 with fluorinated benzyl azides, prepared in situ from their corresponding benzyl bromides, gave exclusively 1,4-disubstituted triazoles, 7-9. The isomeric homogeneity of the product triazoles was readily verified through their 19F NMR spectra. The pentafluorophenylmethyl-triazole, 9, showed relatively shielded δ19F absorptions as compared to the o-fluorophenylmethyl- and the 2,6-difluorophenylmethyl-triazoles, 7 and 8 respectively, in accordance with similar observations for the monofluoro-, difluoro-, and pentafluorotoluenes.
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Synthesis routes and methods II

Procedure details

To a suspension of 2,6-dichloropurine (110 mg, 0.52 mmol) in n-butanol (3 mL), benzylamine (57 mg, 0.52 mmol) and triethylamine (72 mg, 0.79 mmol) was added. The mixture was stirred and heated at 60° C. for 15 min. The resulting precipitate was filtered, washed with water (20 mL) and methanol (10 mL), and air-dried overnight. Compound 4 (130 mg, 95%) was obtained as an off-white solid: mp 262° C.; EI/MS (m/z (relative %)): 259 (19, M+.), 260 (14), 261 (17%), 106 (100), 91 (77); 1H NMR (400 MHz, DMSO) δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J=6 Hz, 2H); 13C NMR (100 MHz, DMSO) δ 155.0 (s) 153.1 (s), 150.7 (s), 140.2 (d, 1JC—H=200 Hz), 139.6 (s), 128.5 (d, 1JC—H=158 Hz, 127.5 (d, 1JC—H=157 Hz), 127.0 (d, 1JC—H=158 Hz) 118.1 (s), 43.4 (t, 1JC—H=139 Hz).
Quantity
110 mg
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57 mg
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72 mg
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3 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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